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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of proliferating cells using

flow cytometry, employing ATTO 390 azide in a copper-catalyzed azide-alkyne cycloaddition

(CuAAC) click chemistry reaction. This method offers a robust and highly specific alternative to

traditional proliferation assays, such as BrdU staining.

Principle
The protocol is based on the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine

(EdU), into the DNA of actively dividing cells.[1] EdU contains an alkyne group that serves as a

handle for the subsequent covalent reaction with an azide-functionalized fluorescent dye.

ATTO 390 azide is a fluorescent probe with an azide moiety that reacts with the alkyne group

of incorporated EdU in the presence of a copper(I) catalyst.[2][3][4] This "click" reaction forms a

stable triazole linkage, resulting in highly specific and efficient labeling of cells in the S-phase of

the cell cycle.[1] The labeled cells can then be readily detected and quantified by flow

cytometry.

ATTO 390 is a coumarin-based dye with a high fluorescence quantum yield and good

photostability.[5][6] Its excitation and emission maxima are approximately 390 nm and 476 nm,

respectively, making it suitable for excitation by a violet laser.[5][7]
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This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Materials
Cells of interest

Cell culture medium

5-ethynyl-2'-deoxyuridine (EdU)

ATTO 390 azide

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)

Click reaction buffer components:

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate)

Copper(I)-stabilizing ligand (e.g., THPTA) is recommended to improve reaction efficiency

and reduce cell damage.[8][9]

DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium Iodide)

Flow cytometer with a violet laser (e.g., 405 nm)

Procedure
1. Cell Culture and EdU Labeling

Seed cells at an appropriate density in a culture plate and allow them to attach overnight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
https://www.jenabioscience.com/images/741d0cd7d0/bro_Click_labeling_cellular_metabolites.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add EdU to the culture medium to a final concentration of 10-50 µM.

Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA

(e.g., 1-2 hours, but can be varied depending on the cell cycle length).

Harvest the cells using standard methods (e.g., trypsinization).

Wash the cells once with 1% BSA in PBS.

2. Fixation and Permeabilization

Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room

temperature, protected from light.

Wash the cells twice with 1% BSA in PBS.

Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15-20 minutes

at room temperature.

3. Click Reaction

Prepare the click reaction cocktail immediately before use. For a single sample, mix the

following components in order:

PBS

Copper(II) Sulfate (CuSO₄)

ATTO 390 azide

Reducing Agent (e.g., Sodium Ascorbate)

Wash the permeabilized cells once with PBS.

Resuspend the cell pellet in the click reaction cocktail.

Incubate for 30 minutes at room temperature in the dark.

Wash the cells once with permeabilization buffer.
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4. DNA Staining (Optional)

If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA staining

dye (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.

Incubate for 15-30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in

PBS).

Analyze the samples on a flow cytometer equipped with a violet laser for excitation of ATTO

390 (around 405 nm) and the appropriate emission filter (around 450/50 nm).[7]

If a DNA stain was used, use the appropriate laser and filter for its detection.

Data Presentation
Table 1: Quantitative Parameters for Flow Cytometry Protocol using ATTO 390 Azide
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Parameter
Recommended
Range/Value

Notes

EdU Labeling

EdU Concentration 10 - 50 µM
Optimize for your cell type and

desired labeling intensity.

Incubation Time 30 minutes - 24 hours
Dependent on the cell cycle

length and experimental goals.

Cell Preparation

Cell Density 1 x 10⁶ cells/mL
Adjust as needed for your

instrument.

Click Reaction Components

ATTO 390 Azide 1 - 10 µM
Titrate to find the optimal

signal-to-noise ratio.

Copper(II) Sulfate (CuSO₄) 1 - 2 mM

Sodium Ascorbate 10 - 50 mM Should be prepared fresh.

Incubation Times

Fixation 15 minutes

Permeabilization 15 - 20 minutes

Click Reaction 30 minutes

Flow Cytometer Settings

Excitation Laser ~405 nm (Violet)

Emission Filter ~450/50 nm Bandpass

Mandatory Visualization
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Caption: Experimental workflow for labeling proliferating cells.
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Caption: Cell cycle and EdU incorporation for fluorescent labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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